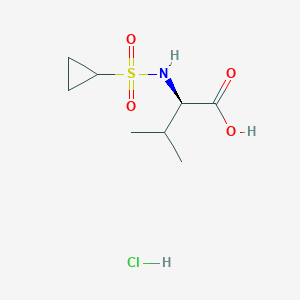
2-(4-Bromo-3-methylphenyl)propan-2-amine hydrochloride
Overview
Description
“2-(4-Bromo-3-methylphenyl)propan-2-amine hydrochloride” is a chemical compound with the CAS Number 1803609-40-6 . It has a molecular weight of 264.59 and a molecular formula of C10H15BrClN .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14BrN.ClH/c1-7-6-8(10(2,3)12)4-5-9(7)11;/h4-6H,12H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 264.59 . Other physical and chemical properties such as boiling point and storage conditions are not specified .Scientific Research Applications
Enantioenriched Synthesis for Antimicrobial Agents
The compound has been utilized in the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines. These amines are precursors for antimicrobial agents like Levofloxacin. The process involves biotransamination and lipase-catalyzed kinetic resolutions to achieve high selectivity and yield (Mourelle-Insua et al., 2016).
Antihypertensive Activity in α₁-Adrenoceptors
The compound is also a base for designing analogs as α₁-adrenoceptor antagonists. These analogs demonstrate strong blocking and moderate to good antihypertensive activities. This indicates its potential in developing drugs for controlling high blood pressure (Xi et al., 2011).
Inhibitor of Serotonin Neurones
Studies have shown its role as a potent inhibitor of serotonin neurone uptake. This indicates its potential application in neuropsychopharmacology, particularly in managing conditions associated with serotonin levels (Fuller et al., 1978).
Kappa-Opioid Receptor Antagonism
The compound has been studied for its affinity as a kappa-opioid receptor antagonist. This has implications in treating depression and addiction disorders, highlighting its potential in psychiatric medicine (Grimwood et al., 2011).
Generation of Structurally Diverse Compounds
It has been used as a starting material in reactions to generate a structurally diverse library of compounds. This includes synthesis of dithiocarbamates, thioethers, and various ring closure products, essential in drug discovery and material sciences (Roman, 2013).
Antimicrobial Agent Synthesis
This compound is integral in synthesizing substituted phenyl azetidines, which show promise as antimicrobial agents. This underlines its role in developing new antibiotics (Doraswamy & Ramana, 2013).
Mechanism of Action
The mechanism of action for “2-(4-Bromo-3-methylphenyl)propan-2-amine hydrochloride” is not explicitly stated in the available resources. It’s important to note that the mechanism of action can vary greatly depending on the context in which the compound is used.
Safety and Hazards
properties
IUPAC Name |
2-(4-bromo-3-methylphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-7-6-8(10(2,3)12)4-5-9(7)11;/h4-6H,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXXBULMYHVUEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-methylphenyl)propan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1382423.png)
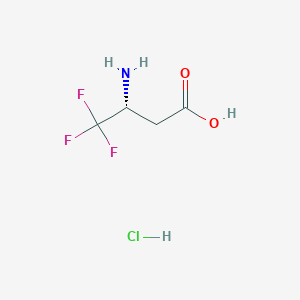
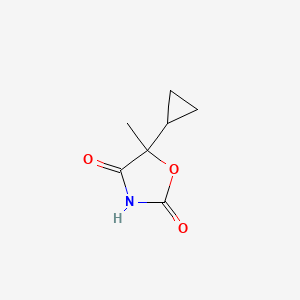
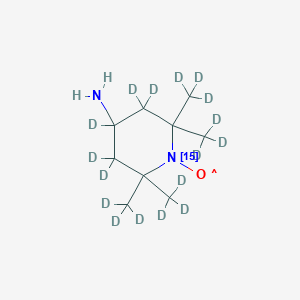
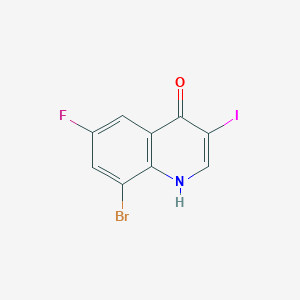

![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride](/img/structure/B1382433.png)
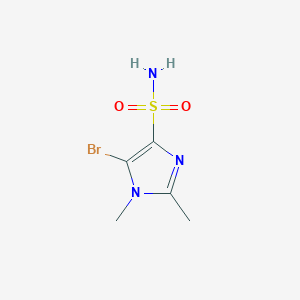
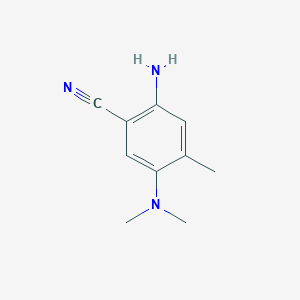
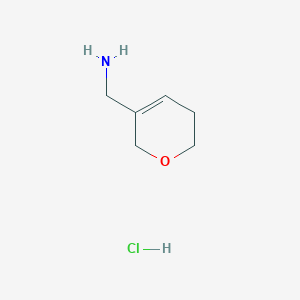
![Bicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride](/img/structure/B1382441.png)
